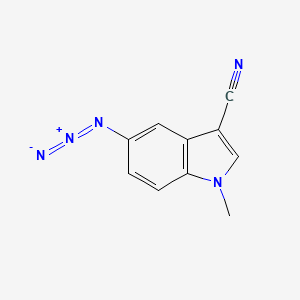![molecular formula C17H20N2OS B14300143 2,2-Dimethyl-N-{4-[(6-methylpyridin-2-yl)sulfanyl]phenyl}propanamide CAS No. 112954-83-3](/img/structure/B14300143.png)
2,2-Dimethyl-N-{4-[(6-methylpyridin-2-yl)sulfanyl]phenyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-N-{4-[(6-methylpyridin-2-yl)sulfanyl]phenyl}propanamide: is an organic compound with a complex structure that includes a pyridine ring, a sulfanyl group, and a propanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-N-{4-[(6-methylpyridin-2-yl)sulfanyl]phenyl}propanamide typically involves multiple steps, including the formation of the pyridine ring, the introduction of the sulfanyl group, and the final coupling with the propanamide moiety. Common synthetic routes may involve:
Suzuki–Miyaura coupling: This method is widely used for forming carbon-carbon bonds and can be employed to couple the pyridine ring with the phenyl group.
Amide formation: The final step often involves the formation of the amide bond under mild conditions using reagents like carbodiimides or coupling agents.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dimethyl-N-{4-[(6-methylpyridin-2-yl)sulfanyl]phenyl}propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-N-{4-[(6-methylpyridin-2-yl)sulfanyl]phenyl}propanamide has diverse applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-N-{4-[(6-methylpyridin-2-yl)sulfanyl]phenyl}propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The sulfanyl group and the pyridine ring play crucial roles in its binding affinity and specificity .
Comparación Con Compuestos Similares
- 2,2-Dimethyl-N-(6-methyl-2-pyridinyl)propanamide .
- N-(4,6-Dimethylpyrimidin-2-yl)-N-phenylacetamide .
- 6,6’-Dimethyl-2,2’-bipyridyl .
Comparison: 2,2-Dimethyl-N-{4-[(6-methylpyridin-2-yl)sulfanyl]phenyl}propanamide is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
112954-83-3 |
|---|---|
Fórmula molecular |
C17H20N2OS |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
2,2-dimethyl-N-[4-(6-methylpyridin-2-yl)sulfanylphenyl]propanamide |
InChI |
InChI=1S/C17H20N2OS/c1-12-6-5-7-15(18-12)21-14-10-8-13(9-11-14)19-16(20)17(2,3)4/h5-11H,1-4H3,(H,19,20) |
Clave InChI |
IOVWCYIYYWXBCV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)SC2=CC=C(C=C2)NC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



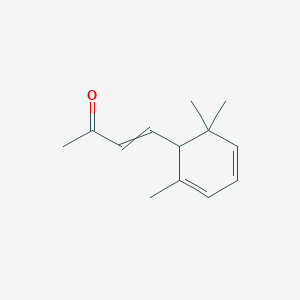
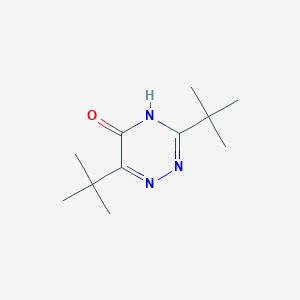

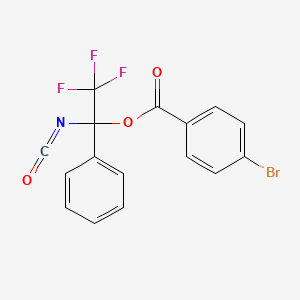
![4-methylbenzenesulfonate;N-[[4-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)phenyl]methylideneamino]pyridin-2-amine](/img/structure/B14300100.png)
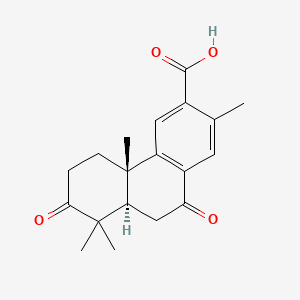
![5-[(E)-(4-Methylphenyl)diazenyl]-2-pentylpyridine](/img/structure/B14300115.png)

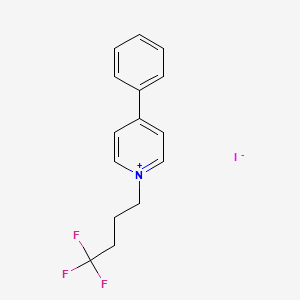
![Phosphorane, [bis[(trifluoromethyl)sulfonyl]methylene]triphenyl-](/img/structure/B14300130.png)
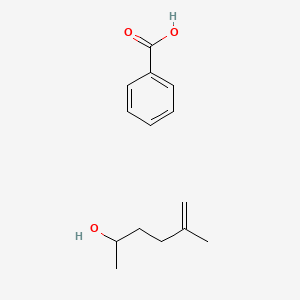
![4,5,6-Trihydrobenz[de]anthracene](/img/structure/B14300133.png)
